An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Isoxazol-5-yl-acetic acid methyl ester
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Isoxazol-5-yl-acetic acid methyl ester
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for Isoxazol-5-yl-acetic acid methyl ester, a key heterocyclic building block in medicinal chemistry and materials science. While a directly published experimental spectrum for this specific molecule is not widely available, this document presents a detailed, predicted spectral analysis based on established principles and data from structurally analogous compounds. We will delve into the rationale behind the predicted chemical shifts, coupling constants, and multiplicities. Furthermore, this guide furnishes a detailed experimental protocol for acquiring high-fidelity NMR data for this class of compounds, ensuring researchers can confidently validate their synthetic outcomes.
Introduction: The Significance of Isoxazol-5-yl-acetic acid methyl ester
The isoxazole moiety is a prominent scaffold in a vast array of biologically active compounds, exhibiting properties ranging from anti-inflammatory to antiviral activities.[1] The functionalized side chain of Isoxazol-5-yl-acetic acid methyl ester, specifically the methyl ester group, provides a versatile handle for further chemical transformations, making it a valuable intermediate in the synthesis of more complex molecular architectures.
Accurate structural confirmation is the bedrock of any chemical research, particularly in drug development. NMR spectroscopy provides an unparalleled, non-destructive method to gain a detailed atomic-level map of a molecule. This guide serves as a practical reference for scientists working with this compound, enabling them to interpret their own experimental data with a high degree of confidence.
Predicted NMR Spectral Data and Interpretation
The following spectral data are predicted for Isoxazol-5-yl-acetic acid methyl ester dissolved in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard (0.00 ppm).
Molecular Structure and Atom Numbering
To facilitate a clear discussion, the atoms of Isoxazol-5-yl-acetic acid methyl ester are numbered as follows:
Caption: Workflow for NMR data acquisition and processing.
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Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through shimming to achieve sharp, symmetrical peaks.
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Tuning and Matching: The NMR probe is tuned to the specific frequencies of ¹H and ¹³C and matched to the instrument's electronics to ensure maximum signal transmission.
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¹H Acquisition:
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Pulse Angle: 90°
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Number of Scans: 16
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Relaxation Delay: 2.0 seconds
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¹³C Acquisition (with proton decoupling):
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Pulse Angle: 30° (to allow for faster repetition)
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Number of Scans: 1024 (due to the low natural abundance of ¹³C)
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Relaxation Delay: 2.0 seconds
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Data Processing
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Fourier Transform: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum.
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Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode. The baseline is corrected to be flat and at zero intensity.
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Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.
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Integration: For the ¹H spectrum, the area under each peak is integrated to determine the relative number of protons.
Conclusion
This technical guide provides a robust framework for the identification and characterization of Isoxazol-5-yl-acetic acid methyl ester using ¹H and ¹³C NMR spectroscopy. The predicted spectral data, grounded in the analysis of related structures and fundamental principles, offers a reliable reference for researchers. By following the detailed experimental protocol, scientists in drug development and organic synthesis can ensure the acquisition of high-quality data, facilitating unambiguous structural confirmation and accelerating their research endeavors.
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